(4-Chlorophenyl)(6-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone
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Overview
Description
(4-Chlorophenyl)(6-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone is a complex organic compound that belongs to the class of triazolopyridine derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a thioxo group attached to a triazolopyridine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(6-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized by cyclization reactions involving appropriate precursors such as 2-aminopyridine and hydrazine derivatives.
Introduction of the Thioxo Group: The thioxo group can be introduced through the reaction of the triazolopyridine intermediate with sulfur-containing reagents under controlled conditions.
Attachment of the Chlorophenyl and Methyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(6-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to convert the thioxo group to a thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound can be used as a tool to study various biological processes and pathways, particularly those involving sulfur-containing functional groups.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(6-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(6-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone: shares structural similarities with other triazolopyridine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its lipophilicity, while the thioxo group contributes to its reactivity and potential for forming various derivatives.
Properties
Molecular Formula |
C14H10ClN3OS |
---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-(6-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone |
InChI |
InChI=1S/C14H10ClN3OS/c1-9-2-7-12-16-14(20)18(17(12)8-9)13(19)10-3-5-11(15)6-4-10/h2-8H,1H3 |
InChI Key |
VUPZARLTJJZVIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=S)N2C(=O)C3=CC=C(C=C3)Cl)C=C1 |
Origin of Product |
United States |
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